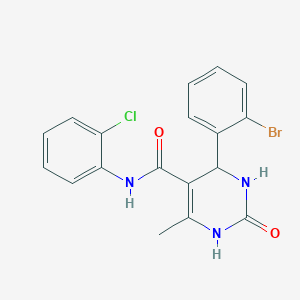

4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(2-Bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by a 2-bromophenyl group at position 4, a carboxamide-linked 2-chlorophenyl group at position 5, and a 2-oxo moiety. This scaffold is associated with diverse biological activities, including cytotoxicity and enzyme inhibition, as observed in structurally related compounds . Below, we compare its structural, synthetic, and biological attributes with key analogues.

Properties

IUPAC Name |

4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPCDCFNRWEXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of Bromine and Chlorine Substituents: The phenyl rings are brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to ensure selective substitution.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Substituent Variations

The compound’s distinct features are its 2-bromophenyl (position 4) and N-(2-chlorophenyl)carboxamide (position 5), differentiating it from analogues with alternative substituents (Table 1).

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives

Impact of Substituent Position and Nature

- Halogen Effects : The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to 3- or 4-bromophenyl analogues (e.g., ). This ortho substitution may hinder rotational freedom and influence binding to hydrophobic pockets.

- Carboxamide vs.

- Oxo vs. Thioxo : The 2-oxo group in the target compound may confer different electronic and conformational properties compared to thioxo derivatives (e.g., ), which exhibit radical-scavenging activity .

Physicochemical Profiles

- Hydrogen Bonding: The carboxamide group in the target compound offers hydrogen-bond donor/acceptor sites absent in ester-based analogues (e.g., ).

- Crystal Packing : Substituent positions influence molecular conformation. For instance, 2-bromophenyl may induce distinct dihedral angles compared to 4-methylphenyl or furan derivatives, as seen in crystallographic studies .

Cytotoxicity

Antioxidant Activity

Enzyme Inhibition

- Thioxo-carboxamides : Reported as thymidine phosphorylase inhibitors , suggesting that the target’s oxo group may alter inhibitory efficacy.

Biological Activity

The compound 4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: CHBrClNO

- Molecular Weight: 339.185 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 2.60890 |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. Studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication and transcription. Inhibition of Topo II can lead to DNA damage and subsequent cancer cell death .

- Case Study : In vitro assays demonstrated that related compounds led to cell cycle arrest at the G2/M phase in MCF7 breast cancer cells, indicating potential for development as a therapeutic agent against breast cancer .

- Efficacy : Compounds exhibiting similar structures have shown IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further development .

Antimicrobial Activity

In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Preliminary studies suggest that tetrahydropyrimidine derivatives can inhibit bacterial growth, though specific data on this compound's efficacy against particular pathogens remains limited.

Summary of Biological Activities

| Activity Type | Evidence |

|---|---|

| Anticancer | Induces apoptosis; inhibits Topo II |

| Antimicrobial | Potential activity; needs further study |

Recent Studies

- Topoisomerase Inhibition : A study highlighted the importance of structural modifications in enhancing Topo II inhibitory activity. Compounds structurally related to our compound showed improved solubility and metabolic stability while retaining anticancer efficacy .

- Cell Line Studies : Various derivatives were tested on human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer), showing significant cytotoxic effects and low toxicity towards normal cells .

- Potential for Drug Development : The unique structure of the compound suggests it could be a lead candidate for further optimization and development into an effective therapeutic agent against cancer and possibly bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a Biginelli-like multicomponent reaction or stepwise condensation. For example:

- Step 1 : Condensation of 2-bromobenzaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine) to form a chalcone intermediate .

- Step 2 : Cyclization with urea or thiourea in acidic media (e.g., HCl/EtOH) to construct the tetrahydropyrimidine ring .

- Step 3 : Amidation of the carboxylate intermediate with 2-chloroaniline using coupling agents like EDCI/HOBt .

Critical Factors : - Temperature control during cyclization (60–80°C) minimizes side products.

- Solvent polarity (e.g., ethanol vs. DMF) affects reaction kinetics and purity .

Yield Optimization :

| Step | Yield Range (%) | Key Variables |

|---|---|---|

| 1 | 70–85 | Base type, solvent |

| 2 | 60–75 | Acid catalyst, time |

| 3 | 50–65 | Coupling agent, stoichiometry |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity. Detect UV absorbance at 254 nm .

- Structural Confirmation :

- NMR : -NMR should show characteristic peaks for the bromophenyl (δ 7.2–7.8 ppm), chlorophenyl (δ 7.0–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- X-ray Crystallography : Resolve diastereomeric configurations (e.g., cis/trans ring puckering) .

Q. What solvents and storage conditions are optimal for this compound?

- Answer :

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water. Use DMSO for biological assays; avoid prolonged exposure to moisture .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the 2-oxo group .

Advanced Research Questions

Q. How does the electronic interplay between bromine and chlorine substituents influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Bromine’s electron-withdrawing effect enhances electrophilic reactivity, potentially improving binding to cysteine-rich enzyme pockets (e.g., kinases) .

- Chlorine’s steric bulk may hinder rotation of the phenyl ring, affecting target selectivity.

- Computational Studies :

Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps. Compare with analogs lacking halogens .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Source of Discrepancies : Variability in assay conditions (e.g., cell line, incubation time) or compound purity.

- Mitigation :

Validate activity across multiple assays (e.g., enzymatic vs. cell-based).

Use orthogonal analytical methods (e.g., LC-MS) to confirm batch-to-batch consistency .

Example : A study showing IC = 1.2 µM (kinase inhibition) vs. another with no activity may stem from differences in ATP concentration during assays .

Q. How can crystallographic data improve understanding of its binding mode?

- Methodological Answer :

- Co-crystallization : Soak the compound with a target protein (e.g., HIV-1 reverse transcriptase) in 20% PEG 3350, pH 7.0.

- Data Interpretation :

- Analyze π-π stacking between the bromophenyl group and aromatic residues (e.g., Tyr188).

- Identify hydrogen bonds involving the 2-oxo moiety and catalytic lysine .

Q. What in silico approaches predict metabolic stability of this compound?

- Answer :

- Tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism.

- Key Findings :

- The 2-chlorophenyl group may reduce CYP3A4-mediated oxidation compared to non-halogenated analogs.

- Methyl substitution at position 6 enhances metabolic stability by steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.